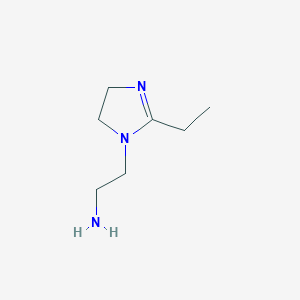

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-2-7-9-4-6-10(7)5-3-8/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHBEIVEKHYEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by reduction and cyclization to form the imidazole ring . The reaction conditions often require a catalyst, such as nickel, and proceed under mild temperatures to ensure the stability of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions typically occur under mild to moderate temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Structural Analog: OMID [(Z)-2-(2-(Heptadec-8-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine]

Key Differences :

- Substituent : OMID has a long unsaturated aliphatic chain (heptadec-8-en-1-yl) at the 2-position, contrasting with the ethyl group in the target compound.

- Function : OMID acts as a corrosion inhibitor due to its hydrophobic tail, which facilitates adsorption onto metal surfaces. The ethyl group in the target compound likely reduces hydrophobicity, making it less effective in such applications .

- Synthesis : OMID’s synthesis involves coupling long-chain aliphatic amines, whereas the target compound may be synthesized via simpler alkylation steps.

Table 1: Structural and Functional Comparison

| Compound | Substituent (Position 2) | Core Structure | Key Application |

|---|---|---|---|

| Target Compound | Ethyl | 4,5-Dihydroimidazole | Under investigation |

| OMID | Heptadec-8-en-1-yl | 4,5-Dihydroimidazole | Corrosion inhibition |

Benzimidazole Derivatives (e.g., 2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine)

Key Differences :

- Core Structure : Benzimidazoles incorporate a fused benzene ring, increasing aromaticity and rigidity compared to the partially saturated dihydroimidazole core.

- Bioactivity : Benzimidazole derivatives (e.g., compound 6h in ) often exhibit antimicrobial or antitumor activity due to enhanced π-π stacking with biological targets. The target compound’s dihydroimidazole core may favor interactions with flexible binding pockets .

- Stability : Fully aromatic benzimidazoles are generally more stable under acidic conditions, whereas dihydroimidazoles may undergo ring-opening reactions .

Table 2: Stability and Bioactivity

| Compound | Core Stability (Acidic pH) | Bioactivity Profile |

|---|---|---|

| Target Compound | Moderate | Not yet fully characterized |

| Benzimidazole Derivatives | High | Antimicrobial, antitumor |

Halogen-Substituted Analogs (e.g., 2-(5-Bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine)

Key Differences :

- Substituents : Bromine or chlorine atoms (e.g., ) introduce electronegative groups that enhance binding via halogen bonds. The target compound’s ethyl group lacks this capability.

- Applications : Halogenated imidazoles are used in drug discovery (e.g., kinase inhibitors) and as fluorescent probes. The target compound’s simpler structure may limit such versatility .

Fluorescent Imidazole Derivatives (e.g., Triphenylamine-Imidazole Hybrids)

Key Differences :

- Substituents : Triphenylamine groups () confer fluorescence, enabling applications in bioimaging. The target compound lacks extended conjugation for fluorescence.

- Synthetic Complexity : Fluorescent derivatives require multi-step syntheses, while the target compound can be prepared via straightforward routes .

Histamine-Related Metabolites (e.g., 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine)

Key Differences :

- Bioactivity : Histamine metabolites () interact with neurotransmitter receptors. The target compound’s dihydroimidazole core may alter receptor specificity compared to fully aromatic analogs.

- Metabolic Stability : The ethyl group could improve metabolic stability relative to methyl-substituted metabolites .

Biological Activity

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine, also known by its CAS number 6528-89-8, is a heterocyclic compound featuring an imidazole ring. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including synthesis pathways, pharmacological evaluations, and potential therapeutic applications.

The compound's structure is characterized by an imidazole ring, which is known for its role in various biological systems. The synthesis typically involves the cyclization of precursors such as ethylamine and glyoxal under controlled conditions. The following methods are commonly used:

- Cyclization with Ethylamine : Ethylamine reacts with glyoxal and ammonia, followed by reduction to form the imidazole ring.

- Continuous Flow Processes : These methods enhance yield and purity while minimizing side reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine. Its derivatives exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Cardiovascular Effects

Research has evaluated the cardiovascular effects of related imidazoline derivatives. For example, a study investigated the affinity of these compounds for imidazoline binding sites (IBS) and adrenergic receptors in spontaneously hypertensive rats. The most active compounds demonstrated a high affinity for IBS and alpha(2) adrenergic receptors, leading to significant reductions in mean arterial blood pressure (MAP) .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for further exploration in enzyme inhibition studies, particularly in relation to metabolic pathways involving imidazole derivatives .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.